molecular formula C25H22N2O6 B2954555 N-(2,5-dimethoxyphenyl)-3-(4-methoxybenzamido)-1-benzofuran-2-carboxamide CAS No. 888465-31-4

N-(2,5-dimethoxyphenyl)-3-(4-methoxybenzamido)-1-benzofuran-2-carboxamide

Cat. No.: B2954555
CAS No.: 888465-31-4
M. Wt: 446.459
InChI Key: HCDVPAFKWXTVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-3-(4-methoxybenzamido)-1-benzofuran-2-carboxamide: is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-3-(4-methoxybenzamido)-1-benzofuran-2-carboxamide typically involves a multi-step process that includes the following key steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Attachment of the Benzamido Group: The benzamido group can be attached through an amide coupling reaction between the benzofuran derivative and 4-methoxybenzoic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Formation of the Carboxamide Group: The carboxamide group can be introduced through a reaction between the benzofuran derivative and an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the benzamido and carboxamide groups, potentially converting them to amine or alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed:

    Oxidation: Hydroxyl or carbonyl derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-(2,5-dimethoxyphenyl)-3-(4-methoxybenzamido)-1-benzofuran-2-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(4-methoxybenzamido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with its targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

  • N-(2,5-dimethoxyphenyl)-4-(4-methoxybenzamido)benzamide
  • N-(2,5-dimethoxyphenyl)-3-(4-methoxybenzamido)benzamide

Comparison: N-(2,5-dimethoxyphenyl)-3-(4-methoxybenzamido)-1-benzofuran-2-carboxamide is unique due to the presence of the benzofuran core, which imparts distinct chemical and biological properties compared to similar compounds that lack this structural feature. The benzofuran core can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-[(4-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c1-30-16-10-8-15(9-11-16)24(28)27-22-18-6-4-5-7-20(18)33-23(22)25(29)26-19-14-17(31-2)12-13-21(19)32-3/h4-14H,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDVPAFKWXTVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.